molecular formula C9H15Cl B13608022 1-(Chloromethyl)bicyclo[2.2.2]octane CAS No. 66618-90-4

1-(Chloromethyl)bicyclo[2.2.2]octane

Cat. No.: B13608022
CAS No.: 66618-90-4
M. Wt: 158.67 g/mol
InChI Key: YKSXILUTMOSRKB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)bicyclo[222]octane is an organic compound with the molecular formula C9H15Cl It is a bicyclic structure featuring a chloromethyl group attached to a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)bicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the chloromethylation of bicyclo[2.2.2]octane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)bicyclo[2.2.2]octane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Chloromethyl)bicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the synthesis of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)bicyclo[2.2.2]octane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Chloromethyl)bicyclo[2.2.2]octane is unique due to its chloromethyl functional group, which imparts specific reactivity and allows for the formation of a wide range of derivatives. Its rigid bicyclic structure also provides distinct steric and electronic properties, making it valuable in various chemical and industrial applications .

Properties

CAS No.

66618-90-4

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

1-(chloromethyl)bicyclo[2.2.2]octane

InChI

InChI=1S/C9H15Cl/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2

InChI Key

YKSXILUTMOSRKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC2)CCl

Origin of Product

United States

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